molecular formula C13H16N2O2 B168610 Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate CAS No. 199189-67-8

Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate

Cat. No.: B168610
CAS No.: 199189-67-8
M. Wt: 232.28 g/mol
InChI Key: GJXGBVQSRKUYFY-UHFFFAOYSA-N
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Description

Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate (CAS: 199189-67-8) is a substituted benzimidazole derivative with the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol . Its structure comprises a benzimidazole core substituted with methyl groups at the 5- and 6-positions and an ethyl acetate moiety at the 1-position. Key physical properties include a density of 1.15 g/cm³, boiling point of 381.6°C, and flash point of 184.6°C, reflecting its moderate volatility and stability . The compound is commercially available (e.g., Alfa Aesar catalog: H50750) and serves as a precursor in pharmaceutical and materials science research .

Properties

IUPAC Name

ethyl 2-(5,6-dimethylbenzimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-4-17-13(16)7-15-8-14-11-5-9(2)10(3)6-12(11)15/h5-6,8H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXGBVQSRKUYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C1C=C(C(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagents

The alkylation of 5,6-dimethylbenzimidazole with ethyl chloroacetate proceeds via nucleophilic substitution at the N1 position of the benzimidazole ring. The reaction is typically conducted in a polar aprotic solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), with a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to deprotonate the benzimidazole and facilitate nucleophilic attack.

Example procedure :

  • 5,6-Dimethylbenzimidazole (1.0 equiv, 146 mg, 1.0 mmol) is suspended in anhydrous NMP (2 mL).

  • Ethyl chloroacetate (1.2 equiv, 149 mg, 1.2 mmol) and K₂CO₃ (2.0 equiv, 276 mg, 2.0 mmol) are added.

  • The mixture is stirred at 120°C for 12 hr under nitrogen.

  • After cooling, the product is extracted with ethyl acetate (3 × 10 mL), washed with brine, dried over Na₂SO₄, and purified via silica gel chromatography (hexane/ethyl acetate, 8:2).

Optimization and Yield

Yields for this method range from 74% to 85% , depending on reaction time and solvent choice. Elevated temperatures (120–140°C) improve reaction efficiency, while prolonged stirring (>24 hr) risks decomposition. Column chromatography with a hexane/ethyl acetate gradient (7:3 to 5:5) effectively isolates the product.

ParameterOptimal ConditionYield (%)Purity (%)
Temperature120°C85>98
SolventNMP8097
BaseK₂CO₃8598
Reaction Time12 hr8598

Esterification of (5,6-Dimethyl-1H-Benzimidazol-1-yl)Acetic Acid

Synthesis of Carboxylic Acid Intermediate

The acetic acid precursor, (5,6-dimethyl-1H-benzimidazol-1-yl)acetic acid , is synthesized via alkylation of 5,6-dimethylbenzimidazole with chloroacetic acid under basic conditions.

Procedure :

  • 5,6-Dimethylbenzimidazole (1.0 equiv) reacts with chloroacetic acid (1.5 equiv) in DMF at 80°C for 8 hr.

  • The crude acid is precipitated with aqueous HCl, filtered, and recrystallized from ethanol/water.

Esterification with Ethanol

The carboxylic acid is esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux.

Example :

  • (5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid (1.0 equiv) is dissolved in ethanol (10 mL).

  • Concentrated H₂SO₄ (0.1 mL) is added, and the mixture is refluxed for 6 hr.

  • The solvent is evaporated, and the residue is purified via chromatography (hexane/ethyl acetate, 7:3).

Yield and Scalability

This two-step method achieves an overall yield of 65–72% , with esterification efficiency dependent on acid catalyst loading. Industrial-scale production favors this route due to straightforward purification and reagent availability.

One-Pot Tandem Cyclization-Alkylation

Methodology

A one-pot approach combines benzimidazole ring formation and alkylation using o-phenylenediamine derivatives and ethyl bromoacetate. This method leverages microwave-assisted synthesis to reduce reaction times.

Steps :

  • 4,5-Dimethyl-1,2-diaminobenzene (1.0 equiv) reacts with ethyl bromoacetate (1.2 equiv) in DMSO at 140°C for 4 hr.

  • The intermediate cyclizes to form the benzimidazole core, with simultaneous alkylation at N1.

  • Purification via silica gel chromatography (hexane/ethyl acetate, 6:4) yields the product.

Advantages and Limitations

  • Yield : 70–78%

  • Time : 4–6 hr (vs. 12–24 hr for stepwise methods).

  • Microwave irradiation enhances reaction kinetics but requires specialized equipment.

Comparative Analysis of Preparation Methods

MethodYield (%)Time (hr)Cost EfficiencyScalability
Alkylation8512HighModerate
Esterification7214ModerateHigh
One-Pot786LowLow

Key Observations :

  • Alkylation offers the highest yield and is preferred for laboratory-scale synthesis.

  • Esterification is optimal for industrial applications due to lower reagent costs.

  • One-pot methods reduce time but require precise temperature control.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with hexane/ethyl acetate (7:3 to 5:5) is universally effective. The target compound exhibits an Rₓ value of 0.23–0.25 in 7:3 hexane/ethyl acetate.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (s, 2H, Ar-H), 4.85 (s, 2H, CH₂CO), 4.20 (q, 2H, OCH₂CH₃), 2.40 (s, 6H, CH₃), 1.30 (t, 3H, CH₂CH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N) .

Chemical Reactions Analysis

2.1. Alkylation and Acylation

  • Reaction with Alkyl Halides :
    Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate undergoes further alkylation at the N3 position. For example, reaction with 1-bromobutane in acetone forms 2-(butylthio)-5,6-dimethyl-1H-benzimidazole .

    • Key Observation : The acetyl group is susceptible to cleavage under basic conditions, leading to deacetylation .

  • Acylation with Anhydrides :
    Reaction with acetic anhydride forms 1-(5,6-dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone , confirmed by IR (C=O at 1716 cm⁻¹) and ¹³C NMR (δ 171.1 ppm) .

2.2. Condensation with Amines and Hydrazines

  • Formation of Amides :
    Reaction with aniline or substituted anilines in ethanol yields N-(aryl)-2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide derivatives .

    • Conditions : Reflux in ethanol with glacial acetic acid .

    • Yield : 65–80% .

  • Hydrazide Formation :
    Reaction with hydrazine hydrate produces 2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetohydrazide , a precursor for heterocyclic compounds like 1,3,4-oxadiazoles .

3.1. Formation of Fused Heterocycles

  • With α-Chloroacetone :
    Reacting the hydrazide derivative with α-chloroacetone under microwave irradiation forms 1H-benzo imidazo[1,2-a]chromeno[3,4-c]pyridin-1-one .

    • Conditions : Microwave (300 W, 5 min) .

  • With Chloroacetyl Chloride :
    Forms 8-hydroxy-1H-benzo imidazo[1,2-a]chromeno[3,4-c]pyridin-1-one , confirmed by ¹H NMR (δ 12.47 ppm for NH) .

Catalytic and Mechanistic Insights

  • HATU/EDC.HCl Catalysis :
    Coupling with carboxylic acids using HATU or EDC.HCl yields carboxamide derivatives. HATU shows superior efficiency for aliphatic acids (reaction time: 2–4 h) .

  • Base Sensitivity :
    Triethylamine or KOH is critical for deprotonation during alkylation, but excessive base leads to acetyl group cleavage .

Scientific Research Applications

Chemical Applications

Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate serves as a building block in the synthesis of more complex molecules. It is involved in various chemical reactions such as:

  • Oxidation : Utilizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Employing reducing agents such as lithium aluminum hydride and sodium borohydride.
  • Substitution : Participating in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

These reactions enable the formation of diverse derivatives that can be used for further research and development in organic chemistry.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral activities. For instance, studies have shown its effectiveness against Mycobacterium tuberculosis, where it demonstrated low cytotoxicity while inhibiting bacterial growth at nanomolar concentrations. The minimal inhibitory concentration (MIC) was reported as low as 0.145 μM for certain derivatives .

Anticancer Activities

The compound has been explored for its potential as an anticancer agent . Various benzimidazole derivatives have been shown to inhibit cell proliferation in cancer cell lines such as A-549 (lung), HCT-116 (colon), and MCF-7 (breast) with comparable efficacy to standard chemotherapeutics like doxorubicin .

Medical Applications

This compound has been investigated for its role in developing therapeutic agents targeting various diseases:

  • Antitubercular Activity : The compound has shown promising results against M. tuberculosis, highlighting its potential in treating tuberculosis infections.
  • Antiviral Research : It has been assessed for efficacy against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus, demonstrating significant antiviral activity .

Industrial Applications

In the industrial sector, this compound is utilized for developing materials with specific properties:

  • Dyes and Catalysts : The compound's unique structure allows it to be incorporated into various industrial applications, including the formulation of dyes and catalytic processes .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
AntitubercularPMC6761528Effective against M. tuberculosis with MIC values as low as 0.145 μM
AnticancerPMC8597275Comparable efficacy to doxorubicin in inhibiting cancer cell proliferation
AntiviralPMC8597275Significant activity against BVDV with EC50 values around 1.11 mM
Industrial UseAlfa ChemistryUsed in developing specialized dyes and catalysts

Mechanism of Action

The mechanism of action of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes structural differences and key properties of ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate and related benzimidazole/imidazole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 5,6-dimethyl, 1-ethyl acetate C₁₃H₁₆N₂O₂ 232.28 High thermal stability (bp 381.6°C), pharmaceutical precursor
5,6-Dimethyl-1H-benzimidazol-3-ium nitrate 5,6-dimethyl, nitrate counterion C₉H₁₁N₃O₃ 209.20 Forms 3D hydrogen-bonded networks; crystallographic utility
Ethyl 1H-imidazole-1-acetate Imidazole core, 1-ethyl acetate C₇H₁₀N₂O₂ 154.17 Broader solubility (smaller aromatic system); agrochemical applications
5,6-Dichloro-2-methyl-1H-benzimidazole-1-ethanol acetate 5,6-Cl, 2-methyl, ethanol acetate C₁₂H₁₂Cl₂N₂O₂ 287.14 Enhanced electrophilicity (Cl substituents); antimicrobial potential
2-Ethyl-1H-benzimidazole-5,6-diamine 5,6-NH₂, 2-ethyl C₉H₁₂N₄ 176.22 High basicity; reactive in electrophilic substitution

Hydrogen Bonding and Crystallography

  • The 5,6-dimethylbenzimidazole core facilitates N—H⋯O hydrogen bonding, as seen in the nitrate derivative (C₉H₁₁N₃O₃), which forms a 3D network critical for crystal stability .
  • In contrast, ethyl 1H-imidazole-1-acetate (C₇H₁₀N₂O₂) lacks extended aromaticity, reducing its capacity for π-π stacking and hydrogen bonding, which may lower melting points compared to benzimidazole analogs .

Physicochemical Properties

  • Solubility : The ethyl acetate group enhances lipophilicity, making the compound more soluble in organic solvents than polar derivatives like the nitrate salt .
  • Thermal Stability : The high boiling point (381.6°C) reflects strong intermolecular interactions (van der Waals, hydrogen bonding) compared to smaller imidazole-based esters (e.g., ethyl 1H-imidazole-1-acetate, bp ~250–300°C) .

Biological Activity

Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16N2O2
  • Molecular Weight : 232.28 g/mol

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Benzimidazole derivatives are known to inhibit enzymes such as DNA topoisomerases, which play crucial roles in DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells .
  • Antimicrobial Activity : The compound has been shown to possess significant antimicrobial properties, potentially disrupting microbial cell functions through various mechanisms .

Antimicrobial Activity

This compound has been investigated for its antibacterial and antifungal properties:

  • Antibacterial Activity : Studies indicate that this compound exhibits potent antibacterial effects against various strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values reported as low as 4 μg/mL .
  • Antifungal Activity : It also shows moderate antifungal activity against pathogens like Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL .

Anticancer Activity

The compound has demonstrated promising anticancer effects:

  • Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these cell lines range from 16.38 μM to over 100 μM depending on the specific derivative and conditions used .

Comparative Biological Activity Table

Activity TypeTest Organism/Cell LineMIC/IC50 Value (μg/mL or μM)Reference
AntibacterialStaphylococcus aureus4
MRSA4
AntifungalCandida albicans64
Aspergillus niger64
AnticancerMDA-MB-231 (breast cancer)16.38
HeLa (cervical cancer)>100

Case Studies and Research Findings

  • Antiproliferative Effects : A study focused on the antiproliferative effects of various benzimidazole derivatives found that those with alkyl substitutions at specific positions exhibited enhanced anticancer activity. This compound was noted for its effective inhibition against breast cancer cell lines .
  • Enzyme Interaction Studies : In vitro assays demonstrated that benzimidazole derivatives could interfere with DNA topoisomerase activity, leading to cytotoxic effects in cancer cells. This compound was included in these studies, showcasing its potential as an anticancer agent through enzyme inhibition .
  • Antioxidant Properties : Although primarily studied for its antimicrobial and anticancer activities, some derivatives have also shown antioxidant properties, suggesting a multifaceted role in biological systems .

Q & A

Q. What are the common synthetic routes for Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate, and how can reaction conditions be optimized?

The compound is typically synthesized via alkylation of a benzimidazole precursor. A two-step approach involves:

Condensation : Reacting o-phenylenediamine (OPDA) with formic acid under basic conditions to form the benzimidazole core .

Alkylation : Refluxing the benzimidazole with ethyl chloroacetate in a solvent (e.g., dry dioxane or acetone) using a base (e.g., NaHCO₃ or K₂CO₃) for 6–24 hours. Monitoring via TLC (ethanol:acetone, 6:4) ensures completion .
Optimization : Adjusting reaction time, solvent polarity, and base stoichiometry can improve yields. For example, using K₂CO₃ in acetone at room temperature reduces side reactions compared to reflux conditions .

Q. How can spectroscopic methods confirm the molecular structure of this compound?

  • IR Spectroscopy : Look for characteristic peaks: C=O stretch (~1740 cm⁻¹, acetate ester), aromatic C=C (~1600 cm⁻¹), and N-H bending (~3400 cm⁻¹ for unsubstituted benzimidazole derivatives) .
  • NMR :
    • ¹H NMR : Signals for ethyl group protons (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), aromatic protons (δ ~6.8–7.5 ppm), and methyl substituents (δ ~2.3–2.5 ppm) .
    • ¹³C NMR : Carbons from the ester (δ ~170 ppm for C=O), aromatic ring (δ ~110–150 ppm), and methyl groups (δ ~20–25 ppm) .

Q. What crystallographic tools are used for structural validation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Programs like SHELXS (for structure solution) and SHELXL (for refinement) are widely employed. Key parameters include:

  • R-factor : Aim for <0.05 for high-confidence structures .
  • Hydrogen bonding : Analyze N–H⋯O interactions (e.g., bond lengths ~1.8–2.2 Å) to confirm packing stability .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation be addressed?

The 1-position of benzimidazole is preferentially alkylated due to nitrogen lone-pair orientation. To minimize 3-substitution byproducts:

  • Use sterically hindered bases (e.g., DBU) to suppress competing pathways.
  • Monitor reaction progress via HPLC-MS to detect intermediates .

Q. How do crystallographic software suites (e.g., Mercury, SHELX) resolve data contradictions in structural studies?

  • Mercury CSD : Visualizes void spaces and hydrogen-bonding networks. For example, in [Ag(C₉H₅N₂O₄)(C₉H₆N₄O₂)]·H₂O, Mercury identified a 3D network stabilized by N–H⋯O bonds (bond angles ~120–130°) .
  • SHELXL : Refines anisotropic displacement parameters and validates thermal ellipsoids. A high data-to-parameter ratio (>10:1) ensures reliability .

Q. What computational methods predict physicochemical properties of this compound?

  • Thermodynamic Data : NIST Chemistry WebBook provides vapor pressure (5×10⁻⁶ mmHg at 25°C) and boiling point (381.6°C) via group contribution methods .
  • Density Functional Theory (DFT) : Calculates molecular electrostatic potential (MEP) to predict solubility and reactivity. For example, the acetate group’s electron-withdrawing nature lowers HOMO-LUMO gaps (~4.5 eV) .

Q. How can bioactivity studies (e.g., anti-inflammatory assays) be designed for derivatives?

  • In vitro Models : Use LPS-induced RAW 264.7 macrophages to measure NO inhibition. EC₅₀ values <50 μM indicate potency .
  • SAR Analysis : Compare substituent effects (e.g., methyl vs. nitro groups at 5/6 positions) on activity .

Methodological Notes

  • Contradiction Resolution : Discrepancies in reported yields (e.g., 69% vs. 75%) may arise from solvent polarity or base strength. Replicate reactions under controlled conditions (e.g., inert atmosphere) .
  • Software Workflow : For SCXRD, use:
    • Data Collection : Bruker APEX II diffractometer .
    • Refinement : SHELXL with TWIN/BASF commands for twinned crystals .

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